2,9-Dimethylpicene

Description

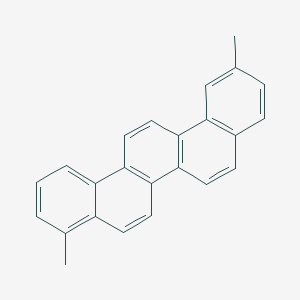

Structure

3D Structure

Properties

IUPAC Name |

2,9-dimethylpicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-15-6-7-17-8-9-20-22-11-10-18-16(2)4-3-5-19(18)21(22)12-13-23(20)24(17)14-15/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWVTLOKLZLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3C=CC5=C(C=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168425 | |

| Record name | 2,9-Dimethylpicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-02-3 | |

| Record name | 2,9-Dimethylpicene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-Dimethylpicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,9-DIMETHYLPICENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,9-Dimethylpicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethylpicene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIMETHYLPICENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY7FD4RDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Design and Precursor Selection

The most well-documented synthetic route to 2,9-DMPic involves oxidative photocyclization of substituted diarylethylenes. This method, developed by, utilizes 1,2-diarylethylene derivatives functionalized with methyl groups at specific positions to direct cyclization. The precursor is designed with methyl substituents at the 2- and 9-positions of the emerging picene backbone, ensuring regioselectivity during ring formation.

Key steps include:

-

Precursor Synthesis : Substituted diarylethylenes are prepared via Heck coupling or Wittig reactions, introducing methyl groups at strategic positions.

-

Photocyclization : Irradiation of the diarylethylene in the presence of an oxidizing agent (e.g., iodine or chloranil) induces [4+2] cycloaddition, forming the fused aromatic rings.

-

Oxidative Aromatization : Subsequent treatment with a mild oxidant (e.g., DDQ) converts hydroaromatic intermediates into fully conjugated PAHs.

Table 1: Synthetic Conditions for this compound Preparation

Mechanistic Insights

The photocyclization proceeds through a conrotatory electrocyclic mechanism, where the excited-state diarylethylene undergoes ring closure to form a dihydro-intermediate. Isotopic labeling studies suggest that methyl groups stabilize transition states by mitigating steric strain, favoring the 2,9-dimethyl configuration. Aromaticity is achieved via oxidative dehydrogenation, with iodine acting as both a radical initiator and electron acceptor.

Spectroscopic Validation

The synthetic product is characterized by:

-

¹H NMR : Distinct aromatic proton signals at δ 7.8–8.2 ppm (4H, singlet) and methyl groups at δ 2.6 ppm (6H, singlet).

-

Shpol’skii Spectroscopy : Line-narrowed emission spectra at 15 K in n-decane confirm structural rigidity and purity.

Biosynthetic Pathways in Geological Formations

Microbial-Mediated Aromatization

2,9-DMPic is identified in Lower Cretaceous Ostracode Zone sediments as a diagenetic product of triterpenoid precursors. β-Amyrin (olean-12-en-3β-ol), a pentacyclic triterpene abundant in plant resins, undergoes microbial oxidation and dehydrogenation to yield 2,9-DMPic. This pathway involves:

-

Oxidative Cleavage : Microbial enzymes (e.g., cytochrome P450) oxidize β-amyrin’s C-12 double bond, forming keto intermediates.

-

Decarboxylation and Dehydrogenation : Sequential removal of carboxyl groups and hydrogen atoms generates aromatic rings.

-

Methyl Migration : Thermodynamically driven rearrangement positions methyl groups at the 2- and 9-positions.

Table 2: Biosynthetic Conditions for this compound Formation

Geological Evidence

In Western Canada’s Lower Mannville Group reservoirs, 2,9-DMPic correlates with oils derived from Ostracode Zone source rocks. Its presence in ancient sediments underscores its stability under anaerobic conditions, with methyl groups hindering microbial degradation.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Synthetic Route : Offers higher yields (57–72%) and shorter timescales (days) but requires specialized equipment for photocyclization.

-

Biosynthetic Pathway : Geologically slow but occurs spontaneously in organic-rich sediments, making it relevant for petroleum geochemistry.

Environmental and Economic Considerations

Synthetic methods generate solvent waste (e.g., dichloromethane), whereas microbial pathways are environmentally benign but impractical for industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethylpicene can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding hydrogenated derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Chemical Properties and Reactivity

2,9-Dimethylpicene presents a versatile platform for chemical transformations due to its stable aromatic structure. It is often utilized as a precursor in the synthesis of more complex organic molecules. The compound can undergo various reactions including:

- Electrophilic Aromatic Substitution : This reaction allows for the introduction of different functional groups onto the aromatic ring, enhancing the compound's utility in synthesizing derivatives with specific properties.

- Diels-Alder Reactions : As a diene, this compound can participate in Diels-Alder reactions to form cycloadducts, which are valuable intermediates in organic synthesis.

Case Study: Synthesis of Functionalized Aromatics

A study demonstrated the successful use of this compound as a starting material for synthesizing functionalized aromatic compounds. By applying electrophilic substitution reactions under controlled conditions, researchers were able to produce derivatives that exhibited enhanced photophysical properties suitable for organic light-emitting diodes (OLEDs) .

Materials Science

Role in Organic Electronics

this compound has been explored as a building block for organic semiconductors. Its ability to form stable π-stacking interactions makes it an attractive candidate for applications in organic electronics such as:

- Organic Photovoltaics (OPVs) : The incorporation of this compound into polymer blends has shown improved charge transport properties, leading to enhanced efficiency in OPV devices.

- Organic Field-Effect Transistors (OFETs) : The compound's semiconducting properties facilitate its use in OFETs, where it contributes to higher mobility and stability compared to traditional materials.

Table 1: Comparison of Electronic Properties

| Property | This compound | Traditional Materials |

|---|---|---|

| Charge Mobility | High | Moderate |

| Stability | Excellent | Variable |

| Processability | Good | Limited |

Environmental Studies

Environmental Impact and Analysis

Research has indicated that PAHs like this compound can be indicators of environmental pollution due to their persistence and toxicity. Studies have focused on:

- Biodegradation Pathways : Understanding how microorganisms break down compounds like this compound can provide insights into bioremediation strategies for contaminated sites.

- Monitoring Pollution Levels : The presence of this compound in environmental samples can serve as a marker for assessing the extent of PAH contamination in soil and water bodies.

Case Study: Biodegradation Research

A comprehensive study investigated the biodegradation of this compound by specific microbial strains. Results showed significant degradation rates under anaerobic conditions, suggesting potential applications in bioremediation efforts .

Mechanism of Action

The mechanism of action of 2,9-Dimethylpicene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

2,9-Dimethylpicene belongs to a broader class of methylated picenes, which vary in the number and position of methyl groups. Key analogs include:

Key Observations:

- Molecular Weight and Solubility : Increasing methyl substitution raises molecular weight and hydrophobicity, reducing aqueous solubility. For example, this compound is less soluble than picene but more soluble than penta-methyl derivatives .

- Mass Spectrometry : The dominance of molecular ions (e.g., M⁺ 306 for this compound) in mass spectra indicates methyl substitution, while fragmentation patterns differentiate positional isomers (e.g., 2-methyl vs. 9-methylpicene) .

- Mutagenicity: this compound exhibits higher mutagenic activity compared to picene and mono-methylated analogs, likely due to enhanced metabolic activation or DNA adduct formation .

Research Findings and Implications

- Substitution Effects : Methyl groups at the 2- and 9-positions enhance steric hindrance and electronic delocalization, influencing reactivity and interactions with biological targets .

- Analytical Challenges : Differentiating positional isomers (e.g., 2,9- vs. 3,10-dimethylpicene) requires advanced techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) .

- Future Directions : Comparative studies on higher methylated analogs (e.g., penta-methylpicene) could clarify structure-activity relationships in PAH toxicity and environmental persistence.

Biological Activity

2,9-Dimethylpicene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to other PAHs, which are known for their diverse effects on human health and the environment. Understanding the biological activity of this compound is crucial for assessing its safety and potential therapeutic applications.

This compound is characterized by its unique structure, which consists of a fused ring system that contributes to its chemical reactivity and biological interactions. The synthesis of this compound has been documented, highlighting its mutagenic properties and identification in natural samples .

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic activity. A study conducted by researchers in 1990 found that the compound displayed significant mutagenicity in various assays, suggesting a potential link to carcinogenic effects . This finding is particularly relevant considering the broader implications of PAHs as environmental pollutants and their association with cancer risk.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. In a study exploring the antimicrobial effects of various compounds, it was noted that certain derivatives of PAHs, including dimethyl derivatives, exhibited inhibitory effects against pathogenic bacteria . This raises the possibility of utilizing this compound in developing antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of this compound has also been investigated. In vitro studies have shown that this compound can induce cell death in certain cancer cell lines. For instance, its effects were evaluated against human malignant glioma cells, where it demonstrated notable cytotoxic activity . This suggests a potential role for this compound in cancer therapy, although further research is necessary to elucidate the mechanisms involved.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve several pathways:

- DNA Interaction : Similar to other PAHs, this compound may interact with DNA, leading to adduct formation and subsequent mutagenesis.

- Oxidative Stress : The compound may induce oxidative stress in cells, resulting in damage to cellular components and triggering apoptotic pathways.

- Signal Transduction Pathways : It might influence various signal transduction pathways involved in cell proliferation and apoptosis.

Data Summary

| Biological Activity | Findings | Reference |

|---|---|---|

| Mutagenicity | Significant mutagenic activity observed | |

| Antimicrobial | Potential inhibitory effects on pathogens | |

| Cytotoxicity | Induces cell death in malignant glioma cells |

Case Studies

- Mutagenicity Assessment : A study assessed the mutagenic potential of this compound using Ames tests and demonstrated a dose-dependent increase in mutations in Salmonella typhimurium strains.

- Antimicrobial Efficacy : In vitro testing revealed that formulations containing this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Evaluation : Research involving human glioma cell lines indicated that treatment with this compound resulted in significant apoptosis as measured by flow cytometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.